
Ethyl 2-chloronicotinate
Overview
Description
Ethyl 2-chloronicotinate (CAS 1452-94-4) is an ester derivative of 2-chloronicotinic acid, with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It is a pale yellow to colorless liquid (or low-melting solid) with a boiling point of 78°C at 0.1 mmHg and a melting point of 68°C . This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and selenium-containing antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloronicotinate can be synthesized through the esterification of 2-chloronicotinic acid. One common method involves the reaction of 2-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Another method involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride in benzene under reflux. The resulting acid chloride is then reacted with ethanol to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Hydrolysis: Formation of 2-chloronicotinic acid.
Reduction: Formation of 2-chloronicotinic alcohol.
Scientific Research Applications
Pharmaceutical Intermediate
The primary application of Ethyl 2-chloronicotinate lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various therapeutic agents, particularly those that incorporate the nicotinic acid scaffold, which is crucial in many biologically active compounds .
Notable Pharmaceuticals Derived from this compound:
- Antitumor agents
- Antimicrobial compounds
- Neurological drugs
These derivatives often exhibit enhanced biological activity due to the structural modifications facilitated by this compound.
Medicinal Chemistry Research
In medicinal chemistry, this compound is utilized to develop prodrugs—compounds that become pharmacologically active after metabolic conversion. For instance, it has been investigated for use in β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy, allowing targeted delivery of drugs while minimizing side effects on healthy tissues .
Case Study 1: Antitumor Agent Development
Recent studies have focused on the development of novel antitumor agents using this compound as a precursor. Research indicates that modifying this compound can lead to derivatives with improved efficacy against various cancer cell lines while sparing normal cells from toxicity .
Case Study 2: Antimicrobial Research
Another area of application involves the synthesis of antimicrobial agents. This compound has been explored for its potential to act against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-chloronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(Benzylseleno)nicotinate
- Structure: Ethyl ester with a benzylseleno (-SeBn) group at position 2.
- Synthesis: Nucleophilic substitution of ethyl 2-chloronicotinate with sodium benzylselenoate (64% yield) .
- Lower yield (64% vs. 92% for this compound) due to challenges in handling selenium reagents.
Ethyl 6-Chloronicotinate 1-Oxide
- Structure : Chlorine at position 6 and an N-oxide group.
- Synthesis : Oxidation of this compound using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) (76% yield) .
- Key Differences :
- The N-oxide group increases polarity and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the parent compound.
- Applications in synthesizing functionalized pyridine derivatives for medicinal chemistry.
Mthis compound
- Structure : Methyl ester instead of ethyl ester.
- Synthesis : Amination of mthis compound with piperidine (65% yield) .
- Lower boiling point and altered solubility compared to the ethyl ester.
Ethyl 2-Phenylnicotinate
- Structure : Phenyl group at position 2.
- Synthesis : Suzuki coupling of this compound with phenylboronic acid (95% yield) .
- Key Differences: Replacement of chlorine with phenyl enhances lipophilicity, making it suitable for brain-penetrant trypanocidal agents . Demonstrates the versatility of this compound in forming aryl-substituted pyridines.
Ethyl 2-Chloro-6-Methoxynicotinate
- Structure : Methoxy group at position 6 and chlorine at position 2.
- Synthesis: Not explicitly detailed in evidence, but analogous methods likely involve methoxylation of chloronicotinate derivatives.
- Key Differences :
Data Table: Comparative Analysis of this compound and Analogues
Key Observations
Reactivity : this compound’s chlorine atom is highly amenable to substitution reactions (e.g., Suzuki coupling, selenation), outperforming methyl esters in yield for cross-couplings .
Electronic Effects : Substituents like methoxy or N-oxide groups significantly alter electronic properties, directing reactivity toward specific synthetic pathways .
Yield Variability : Suzuki reactions with this compound achieve higher yields (95%) compared to selenium substitutions (64%), reflecting differences in reagent stability and reaction conditions .
Biological Activity
Ethyl 2-chloronicotinate (CAS Number: 1452-94-4) is a chemical compound that has garnered attention in various biological and pharmaceutical research contexts. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings.
This compound has the following chemical properties:
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 255.1 °C
- Melting Point : 68 °C
- Flash Point : 108.1 °C
These properties suggest that this compound is a stable compound under standard laboratory conditions, making it suitable for various experimental applications .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with chlorinating agents or through cyclization processes. For instance, one study demonstrated that the compound could be synthesized via a cyclization reaction involving ethyl cyanoacetate and a chlorinated precursor, yielding a high efficiency of approximately 91.84% .
Biological Activities
This compound exhibits several biological activities that are of interest in pharmacology and biochemistry:
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing antimicrobial agents .
- Anti-inflammatory Properties : Some studies have reported that compounds related to this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antimicrobial properties.
-
Anti-inflammatory Mechanisms :
- Research focused on the anti-inflammatory mechanisms of related compounds showed that this compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in managing inflammatory conditions.
-
Cytotoxicity Assessment :
- An experimental assessment on various cancer cell lines revealed that this compound induced cell death at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-chloronicotinate, and how can its purity be validated?
- Answer : this compound (C₈H₈ClNO₂, CAS 1452-94-4) is commonly synthesized via esterification of 2-chloronicotinic acid using ethanol under acidic catalysis. Advanced methods include oxidative transformations, such as reaction with urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) to produce oxidized derivatives (e.g., 6-chloronicotinate 1-oxide) . Purity validation requires HPLC for quantification, ¹H/¹³C NMR for structural confirmation (e.g., δ 8.94 ppm for aromatic protons), and mass spectrometry (EI-MS: m/z 201.6 [M⁺]) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H NMR : Aromatic protons (δ 8.94–7.60 ppm), ethyl group signals (δ 4.43 ppm for –CH₂–, δ 1.40 ppm for –CH₃) .
- EI-MS : Molecular ion peak at m/z 185.6 (base peak) and fragment ions for Cl loss .
- IR Spectroscopy : C=O stretch (~1720 cm⁻¹), C–Cl stretch (~750 cm⁻¹) .
Q. How can researchers ensure reproducibility in reactions involving this compound?
- Answer : Standardize protocols by:
- Using anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis .
- Documenting reaction parameters (temperature, stoichiometry of UHP/TFFA) .
- Cross-verifying spectral data against published benchmarks .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Answer : Palladium-catalyzed couplings (e.g., with 2-aminopyridines) require:
- Ligand selection : Bulky ligands (e.g., XPhos) enhance C–N bond formation at the 2-position .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
- Reaction monitoring : Use LC-MS to track intermediate formation and adjust catalyst loading .
Q. How can this compound be utilized in designing metal complexes, and what analytical methods validate their structures?
- Answer : The compound acts as a ligand in copper(II) complexes via its pyridine nitrogen and ester oxygen. Structural validation involves:
- Single-crystal X-ray diffraction (SHELXT/SHELXL for space-group determination) .
- UV-Vis spectroscopy : d-d transitions (e.g., ~600 nm for Cu²⁺) .
- Magnetic susceptibility : Confirm paramagnetic behavior in octahedral geometries .
Q. What experimental approaches resolve contradictions in reported physical properties (e.g., boiling point)?
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under reduced pressure.
- Gas Chromatography (GC) : Compare retention times with standards .
Q. How does this compound participate in multi-step syntheses of bioactive heterocycles?
- Answer : It serves as a precursor for pyridopyrimidinones (e.g., anticonvulsant agents):
- Step 1 : Couple with 1-aminoisoquinoline via Buchwald-Hartwig amination (yield: 43%) .
- Step 2 : Cyclize using POCl₃ to form tricyclic cores. Validate intermediates via HRMS and ²D NMR (COSY, HSQC) .
Q. Methodological Notes
- Crystallography : Use SHELXL for refining crystal structures; SHELXT automates space-group determination from diffraction data .
- Safety : Handle this compound in fume hoods; refer to SDS for exposure protocols (e.g., pH adjustment during quenching) .
- Data Integrity : Cross-check spectral libraries (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed sources .
Properties
IUPAC Name |
ethyl 2-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMPBYTPPRBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383842 | |
Record name | ethyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-94-4 | |
Record name | Ethyl chloronicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL-2-CHLORONICOTINATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CHLORONICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMV3FW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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